molecular formula C₁₆H₂₂O₆ B1139988 Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside CAS No. 20689-03-6

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside

Cat. No.: B1139988
CAS No.: 20689-03-6
M. Wt: 310.34
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is a versatile compound widely used in the biomedical sector. It plays a crucial role in the synthesis of various pharmaceuticals and therapeutic interventions. The compound is a derivative of mannose, a simple sugar, and is characterized by its unique structure, which includes an isopropylidene group and a benzyl group attached to the mannofuranoside core.

Mechanism of Action

Target of Action

Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is a compound utilized in the biomedical industry . .

Mode of Action

It is known to be used in the synthesis of diverse pharmaceuticals and therapeutic interventions , suggesting it may interact with various biological targets.

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals , it is likely involved in multiple biochemical pathways.

Result of Action

As a compound used in the synthesis of diverse pharmaceuticals , its effects would likely depend on the specific drug and its intended therapeutic action.

Biochemical Analysis

Biochemical Properties

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of novel drugs targeting specific diseases. The nature of these interactions often involves the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it may enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . This compound can bind to specific active sites on enzymes, altering their activity and leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing specific metabolic pathways or improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for carbohydrate metabolism. This compound can affect metabolic flux and alter the levels of various metabolites. For example, it may enhance the synthesis of glycoconjugates, which are important for cell signaling and structural integrity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its functions. For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycoproteins and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then reacted with benzyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound aldehyde, while reduction can produce this compound alcohol .

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside
  • Benzyl 2,3-O-Isopropylidene-α-D-mannopentenofuranoside-6-aldehyde
  • Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, 5-Oxime

Uniqueness: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is unique due to its specific structural features, including the isopropylidene and benzyl groups. These features confer distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCNUNUEQRYLNZ-MRLBHPIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)O)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20689-03-6
Record name Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-mannofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20689-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the significance of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside in the synthesis of 1-deoxymannojirimycin?

A1: Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a crucial starting material in the synthesis of 1-deoxymannojirimycin, as described in the research paper "Synthesis of the Antibiotic 1,5-dideoxy-1,5-imino-d-mannitol" []. The researchers successfully converted this compound into 1-deoxymannojirimycin through a six-step process, achieving an overall yield of 38%. This synthetic route highlights the compound's importance in accessing valuable molecules like 1-deoxymannojirimycin, which holds potential therapeutic interest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.